molecular formula C22H27N5O2 B2997840 4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946379-31-3

4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2997840
CAS RN: 946379-31-3
M. Wt: 393.491
InChI Key: HFHZOENTNGFBOM-UHFFFAOYSA-N
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Description

4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Heterocyclic Applications

Synthetic Pathways and Heterocyclic Systems

The synthesis of heterocyclic systems, such as thieno[2,3-c]pyridines, involves reactions between compounds like 1-isopropyl-4-piperidone with sulfur and active methylene nitriles. This process yields various derivatives that have potential applications in scientific research, highlighting the versatility and significance of heterocyclic compounds in chemistry (El-kashef et al., 2007).

Heterocyclic Compounds in Catalysis and Antiproliferative Activity

Research into copper(ii) complexes with heterocyclic ligands, such as 2,2':6',2''-terpyridine and 2,6-di(pyrazin-2-yl)pyridine, shows their potential in catalysis and as antiproliferative agents. These studies are crucial for developing new pharmaceuticals and understanding the role of metal complexes in biological systems (Choroba et al., 2019).

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors for Mycobacterium tuberculosis GyrB, demonstrating the critical role of heterocyclic compounds in the design of new therapeutic agents (Jeankumar et al., 2013).

properties

IUPAC Name

1-(2-methylphenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-15(2)20-17-13-23-27(18-10-6-5-9-16(18)3)21(17)22(29)26(24-20)14-19(28)25-11-7-4-8-12-25/h5-6,9-10,13,15H,4,7-8,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHZOENTNGFBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCCC4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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